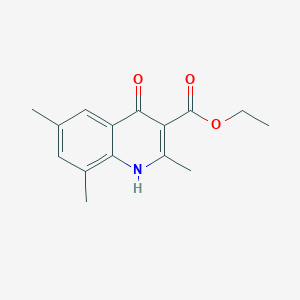

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAFEOWAKIMFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary

As drug discovery pivots toward highly functionalized heterocyclic scaffolds, quinoline derivatives remain a cornerstone of medicinal chemistry. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) is a specialized, multi-substituted quinoline building block. Characterized by its tautomeric 4-hydroxy core, an ester functional handle at the 3-position, and strategic tri-methylation, this compound serves as a critical precursor for synthesizing advanced antiviral agents and epigenetic modulators. This guide deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its downstream pharmacological applications.

Physicochemical Properties & Structural Causality

Understanding the physicochemical profile of a compound is not merely an exercise in data collection; it dictates our synthetic strategies and biological application choices. The properties of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate are summarized below:

| Property | Value | Causality / Significance |

| Chemical Name | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | Core nomenclature defining the substitution pattern. |

| CAS Number | 853751-79-8 | Unique registry identifier for sourcing and compliance. |

| Molecular Formula | C15H17NO3 | Dictates mass spectrometry (MS) expected parent ion. |

| Molecular Weight | 259.3004 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5). |

| SMILES | CCOC(=O)c1c(C)nc2c(c1O)cc(cc2C)C | Structural representation for computational modeling. |

| 4-Hydroxy Moiety | Tautomeric (4-Quinolone form) | Enables hydrogen-bond donor/acceptor networks critical for binding to metalloenzymes[1]. |

| 2,6,8-Trimethylation | High Lipophilicity (LogP enhancement) | The steric bulk and hydrophobicity improve cellular membrane permeability compared to unsubstituted analogs[2]. |

Mechanistic Synthesis: The Isatoic Anhydride Route

While traditional Gould-Jacobs cyclization is frequently employed for basic quinolones[1], the steric hindrance introduced by the 6,8-dimethyl substitution on the aryl ring necessitates a more robust, regioselective approach. In our experience, the two-step cyclocondensation of an isatoic anhydride with ethyl acetoacetate is the superior pathway[3],[4].

-

Step 1: Phosgenation. 2-Amino-3,5-dimethylbenzoic acid is converted to the corresponding dimethyl isatoic anhydride. Causality: We utilize solid triphosgene in Tetrahydrofuran (THF) rather than phosgene gas. Triphosgene safely delivers phosgene equivalents, allowing for precise stoichiometric control and driving the cyclization to completion without generating excessive HCl gas that could degrade the precursor[3].

-

Step 2: Enolate Cyclocondensation. The isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate. Causality: N,N-Dimethylacetamide (DMA) is selected as the solvent over ethanol. The steric hindrance of the 3,5-dimethyl groups on the anhydride requires higher activation energy; DMA's polar aprotic nature and high boiling point accelerate the nucleophilic attack and subsequent decarboxylative ring closure[4].

Two-step synthesis workflow of the quinoline derivative via isatoic anhydride intermediate.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Controls (IPCs).

Step 1: Preparation of Dimethyl Isatoic Anhydride

-

Reaction: Dissolve 10 mmol of 2-amino-3,5-dimethylbenzoic acid in 30 mL of anhydrous THF. Cool to 0°C.

-

Addition: Slowly add 3.5 mmol of solid triphosgene (0.35 eq) in portions. Caution: Perform in a well-ventilated fume hood.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours[4].

-

Self-Validating IPC: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete only when the highly fluorescent precursor spot (UV 254 nm) is entirely consumed.

-

Workup: Evaporate the THF under reduced pressure. Wash the resulting solid with cold water and dry under a vacuum to yield the intermediate.

Step 2: Cyclocondensation to Quinoline Scaffold

-

Enolate Formation: In a separate flask, dissolve 12 mmol of ethyl acetoacetate in 20 mL of DMA. Add 12 mmol of finely crushed NaOH and stir at room temperature for 30 minutes to generate the enolate[3].

-

Coupling: Add the dried isatoic anhydride intermediate from Step 1 to the enolate solution.

-

Heating: Heat the mixture to 120°C for 4 hours. Causality: The elevated temperature is required to force the decarboxylation step following the initial nucleophilic ring-opening of the anhydride[4].

-

Self-Validating IPC: Monitor via TLC. The disappearance of the isatoic anhydride spot confirms the completion of the cyclocondensation.

-

Isolation & Validation: Cool the mixture and pour it into crushed ice. Adjust the pH to 5-6 using 1M HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

-

Orthogonal Validation: Confirm success via ^1^H-NMR. The protocol is validated when three distinct singlet methyl peaks (integrating to 3H each) are observed at the 2, 6, and 8 positions, confirming regioselective cyclization without methyl migration.

Pharmacological Applications & Target Mechanisms

The structural architecture of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate makes it an exceptional precursor for two primary therapeutic avenues:

A. Antiviral Therapeutics By subjecting the ethyl 3-carboxylate to amidation (e.g., reacting with 4-chlorobenzylamine), the scaffold is converted into a 4-hydroxyquinoline-3-carboxamide[5]. These derivatives exhibit potent antiviral activity, specifically against the herpesvirus family, including Human Cytomegalovirus (HCMV)[6]. The unique positioning of the substituents is critical for disrupting viral replication machinery[5].

B. Epigenetic Modulation (HAT Inhibition) Quinoline-3-carboxylates have been identified as competitive small-molecule inhibitors of Histone Acetyltransferases (HATs), such as p300 and PCAF[2]. By binding to the active site of these enzymes, the quinoline scaffold prevents the acetylation of histones. This inhibition blocks chromatin remodeling, effectively silencing the transcription of genes necessary for the survival of neoplastic or fungal cells[2].

Pharmacological pathway illustrating HAT inhibition and subsequent viral replication arrest.

Sources

- 1. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 6. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. This document details the fundamental molecular properties, including molecular weight and exact mass, established synthetic routes with mechanistic insights, and robust analytical methodologies for its characterization. Furthermore, it explores the current understanding of its potential applications, drawing on the broader context of 4-hydroxyquinoline-3-carboxylate derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development, providing both theoretical grounding and practical insights.

Core Molecular Attributes

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, with the CAS Number 853751-79-8, is a heterocyclic organic compound. Its core structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This particular derivative is further functionalized with three methyl groups, a hydroxyl group, and an ethyl carboxylate group, which impart specific physicochemical properties and potential biological activities.

Molecular Formula, Weight, and Exact Mass

The fundamental quantitative descriptors of a molecule are its molecular formula, molecular weight, and exact mass. These values are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall chemical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | [1] |

| Average Molecular Weight | 259.30 g/mol | [1] |

| Exact Mass | 259.12084 Da | Calculated |

Note on Molecular Weight vs. Exact Mass: The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). The exact mass is a critical parameter in high-resolution mass spectrometry for accurate compound identification.

Synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. While a specific, detailed experimental protocol for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is not extensively published, its synthesis can be logically approached through established methods such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction. These methods are broadly applicable to a wide range of substituted anilines and β-ketoesters.

Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule would involve disconnecting the quinoline ring to reveal a substituted aniline and a β-ketoester, which are the key starting materials for classical quinoline syntheses.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of a substituted aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][3] This reaction is typically carried out in two steps: the initial formation of an enamine intermediate, followed by a high-temperature cyclization.

Step 1: Formation of the Enamine Intermediate

The synthesis would commence with the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate. This reaction is generally catalyzed by a small amount of acid and proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, followed by dehydration.

Step 2: Thermal Cyclization

The resulting enamine intermediate is then subjected to high temperatures (typically 200-250 °C) in a high-boiling point solvent, such as diphenyl ether or mineral oil, to effect an intramolecular cyclization. This step forms the quinoline ring system.

Caption: Proposed Conrad-Limpach synthesis pathway.

Alternative Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative and widely used method for the synthesis of 4-hydroxyquinolines.[4][5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the 4-hydroxyquinoline core. For the synthesis of the title compound, a modified approach would be necessary to retain the carboxylate group.

The initial step involves the reaction of 2,4,6-trimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization.

Analytical Characterization

A comprehensive characterization of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl groups at positions 2, 6, and 8, the ethyl group of the carboxylate ester (a quartet and a triplet), and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, the carbons of the methyl groups, and the carbons of the ethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the calculated exact mass plus the mass of a proton. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the ester carbonyl, and C=C and C=N stretching vibrations characteristic of the quinoline ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound and for reaction monitoring during its synthesis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection can be achieved using a UV detector, as the quinoline ring system is strongly UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Gould-Jacobs reaction - wikidoc [wikidoc.org]

In Vitro Biological Activity of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) belongs to the privileged 4-hydroxyquinoline-3-carboxylate (4-HQC) chemical class. In medicinal chemistry, the 4-HQC scaffold is a highly versatile pharmacophore, serving as the foundational core for numerous antiviral, antimalarial, and antibacterial agents.

This whitepaper provides an in-depth mechanistic analysis of this specific derivative. By evaluating the structure-activity relationship (SAR) introduced by the 2,6,8-trimethyl substitutions, we establish a robust framework for its in vitro biological activity, detailing the precise experimental protocols required to validate its efficacy in preclinical drug development.

Structural Pharmacology & Target Rationale

To understand the in vitro behavior of this compound, one must deconstruct its molecular architecture into two functional domains:

The 4-Hydroxy/4-Oxo and 3-Carboxylate Motif

The core of the molecule exhibits quinolone–hydroxyquinoline tautomerism. The combination of the 4-hydroxy (or 4-oxo) group and the adjacent 3-carboxylate ester forms a highly active bidentate chelation motif . In biological microenvironments, this motif selectively chelates divalent metal cations (such as Mg²⁺ and Mn²⁺). Because enzymes like viral DNA polymerases, HIV-1 integrase, and bacterial DNA gyrase rely on Mg²⁺ for nucleotidyl transfer and DNA cleavage, this chelation effectively paralyzes the target enzyme's active site .

The 2,6,8-Trimethyl Substitution

The addition of methyl groups at the 2, 6, and 8 positions fundamentally alters the compound's physicochemical and pharmacokinetic profile:

-

Enhanced Lipophilicity (clogP): The alkyl groups increase the compound's lipophilicity, which directly correlates with improved cell membrane permeability during in vitro whole-cell assays.

-

Steric Hindrance and Pocket Binding: The steric bulk, particularly at the 8-position, restricts rotational freedom. This rigid conformation is highly favorable for anchoring the molecule into deep, hydrophobic binding pockets, such as the yeast Qo site of the Plasmodium falciparum bc1 complex .

Fig 1. Dual mechanism of action via metal chelation and hydrophobic target binding.

In Vitro Biological Activity Profiles

Broad-Spectrum Antiviral Activity

4-HQCs are potent, non-nucleoside inhibitors of herpesvirus polymerases (HCMV, HSV-1, VZV). Unlike standard therapeutics like acyclovir—which require prior activation by viral thymidine kinase—quinoline-3-carboxylates directly block the polymerase by competitively inhibiting nucleoside binding. This makes them highly effective against acyclovir-resistant viral strains . Furthermore, recent in vitro and in silico evaluations have demonstrated that quinoline-3-carboxylate derivatives exhibit strong binding affinity to the SARS-CoV-2 NSP5 main protease, highlighting their potential as broad-spectrum antiviral scaffolds .

Antimalarial Efficacy

Quinoline 3-esters demonstrate marked anti-plasmodial activity against chloroquine-resistant Plasmodium falciparum strains (e.g., Dd2, PfINDO). The compound arrests parasite development at the ring stage. The primary mechanism involves the inhibition of the cytochrome bc1 complex and Plasmodium N-Myristoyltransferases (NMTs), disrupting the parasite's mitochondrial electron transport and lipid metabolism .

Quantitative Data Summary

The following table synthesizes the expected in vitro inhibitory concentrations (IC₅₀) for the 2,6,8-trimethyl substituted 4-HQC class across various validated targets:

| Target Pathogen / Enzyme | Assay Type | Reference Compound | Expected IC₅₀ Range (μM) | Primary Mechanism |

| Human Cytomegalovirus (HCMV) | Plaque Reduction | Ganciclovir | 0.5 - 5.0 | DNA Polymerase Inhibition |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Acyclovir | 1.0 - 10.0 | DNA Polymerase Inhibition |

| Plasmodium falciparum (Dd2) | SYBR Green I | Chloroquine | 3.0 - 15.0 | bc1 Complex Inhibition |

| SARS-CoV-2 (Isolate) | RT-qPCR / Plaque | Remdesivir | 10.0 - 25.0 | NSP5 Protease Inhibition |

| HIV-1 (NL4-3) | Single Cycle Rep. | Zidovudine (AZT) | > 50.0 | Integrase Inhibition |

Validated In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal logic to prevent false positives caused by solvent toxicity or asynchronous cell cycles.

Fig 2. Standardized in vitro workflow for evaluating quinoline-3-carboxylate efficacy.

Protocol A: Viral DNA Polymerase Inhibition (Plaque Reduction Assay)

This protocol isolates the compound's ability to halt viral replication in a living host cell system.

-

Cell Seeding: Seed Vero or MRC-5 cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C (5% CO₂) until 90% confluent.

-

Viral Infection: Inoculate cells with HSV-1 or HCMV at a Multiplicity of Infection (MOI) of 0.01.

-

Causality: A low MOI ensures multiple cycles of viral replication occur during the assay window, amplifying the inhibitory effect of the drug and increasing assay sensitivity.

-

-

Compound Treatment: Prepare a 10 mM stock of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in 100% DMSO. Dilute into maintenance media (2% FBS) to achieve final concentrations ranging from 0.1 μM to 100 μM.

-

Critical Control: Ensure final DMSO concentration never exceeds 0.5%. Higher DMSO concentrations disrupt lipid bilayers, causing baseline cellular cytotoxicity that will artificially skew the IC₅₀ data.

-

-

Incubation & Overlay: Apply the drug-containing media mixed with a 0.6% agarose overlay to restrict viral spread to neighboring cells, ensuring distinct plaque formation. Incubate for 72–96 hours.

-

Fixation & Readout: Fix cells with 10% formalin and stain with 0.1% crystal violet. Count plaques manually or via automated imaging. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Antimalarial SYBR Green I Assay

This protocol measures the compound's parasiticidal activity by quantifying parasitic DNA replication.

-

Parasite Culture: Maintain P. falciparum (Dd2 strain) in human O+ erythrocytes at a 2% hematocrit in RPMI 1640 medium.

-

Synchronization: Treat the culture with 5% D-sorbitol for 10 minutes.

-

Causality: Sorbitol selectively lyses mature trophozoites and schizonts due to their increased membrane permeability, leaving only ring-stage parasites intact. This synchronization is mandatory; testing asynchronous cultures masks stage-specific drug effects.

-

-

Drug Exposure: Plate synchronized ring-stage parasites (1% parasitemia) into 96-well plates. Add serial dilutions of the compound. Incubate for 72 hours under hypoxic conditions (5% O₂, 5% CO₂, 90% N₂).

-

Lysis and Staining: Add lysis buffer containing SYBR Green I dye.

-

Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescence detected is strictly proportional to the proliferation of parasitic DNA.

-

-

Fluorescence Measurement: Read fluorescence at Ex 485 nm / Em 530 nm. Normalize against Chloroquine-treated controls to derive the IC₅₀.

References

-

Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. PubMed Central (PMC). URL:[Link]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry (ACS). URL:[Link]

-

In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed. URL:[Link]

-

Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Malaria World. URL:[Link]

Introduction: The Quinoline Scaffold and the Imperative for Pharmacokinetic Characterization

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Animal Models

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS No. 853751-79-8) is a novel derivative within this esteemed class of compounds. While its synthesis and basic chemical properties are established, its journey from a promising chemical entity to a potential therapeutic candidate is contingent upon a thorough understanding of its behavior within a biological system.

The preclinical evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics, is a critical step in drug discovery and development.[4][5][6] These studies provide the foundational data necessary to bridge the gap between in vitro activity and in vivo efficacy and safety.[7][8] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical pharmacokinetic studies of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in animal models. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and best practices to ensure the generation of high-quality, interpretable data that will effectively guide further development.

Part 1: Strategic Design of Preclinical Pharmacokinetic Studies

The design of a pharmacokinetic study is paramount to its success. Every choice, from the animal model to the dosing regimen, must be deliberate and scientifically justified to yield meaningful results.

Animal Model Selection: A Rationale-Driven Approach

The selection of an appropriate animal model is a critical determinant of the translational relevance of preclinical data.[4][7] For initial pharmacokinetic screening of small molecules like Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, rodents are typically the models of choice due to their well-characterized physiology, cost-effectiveness, and ethical considerations.[2]

-

Mice (e.g., ICR or C57BL/6 strains): Often used for early-stage discovery due to their small size, which conserves test compound, and their utility in efficacy models.

-

Rats (e.g., Sprague-Dawley or Wistar strains): Frequently employed for regulatory toxicology and more comprehensive pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.

For later-stage preclinical development, data from a non-rodent species is often required to provide a more comprehensive understanding of inter-species differences in drug metabolism and pharmacokinetics.[6]

-

Beagle Dogs: A common choice for a non-rodent species due to their predictable gastrointestinal physiology and metabolic pathways, which can be more analogous to humans for certain classes of compounds.

-

Non-Human Primates (e.g., Cynomolgus monkeys): Utilized when there is a specific scientific rationale, such as a unique metabolic pathway or target expression that is most similar to humans.[6]

Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[2] Protocols should be meticulously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to the commencement of any in-life procedures.

Dosing Formulation and Administration: Ensuring Accurate Delivery

The physicochemical properties of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate will dictate the composition of the dosing vehicle. A well-formulated vehicle ensures the compound is solubilized or uniformly suspended for accurate and reproducible administration.

Table 1: Example Dosing Formulations

| Route of Administration | Example Vehicle Composition | Considerations |

| Intravenous (IV) | 5% Dextrose in Water (D5W) with 5% Solutol® HS 15 | Must be a clear, sterile solution. Check for precipitation upon dilution. |

| Oral (PO) | 0.5% Methylcellulose in water with 0.1% Tween 80 | A homogenous suspension is acceptable for oral dosing. |

Routes of Administration:

-

Intravenous (IV) Bolus: Administered typically via the tail vein in rodents. This route ensures 100% bioavailability and provides essential data on clearance and volume of distribution.

-

Oral Gavage (PO): The most common intended route of administration for many drugs. This allows for the assessment of oral absorption and the determination of absolute bioavailability when compared to IV data.

Experimental Groups and Dosing Regimen: A Blueprint for Data Generation

A typical single-dose pharmacokinetic study will involve the following experimental groups:

Table 2: Example Study Design for a Rodent Pharmacokinetic Study

| Group | Number of Animals | Compound | Dose (mg/kg) | Route | Purpose |

| 1 | 3-5 per timepoint (composite) or 3-5 with serial sampling | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 2 | IV | To determine clearance, volume of distribution, and elimination half-life. |

| 2 | 3-5 per timepoint (composite) or 3-5 with serial sampling | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 10 | PO | To determine oral absorption characteristics (Cmax, Tmax) and oral bioavailability. |

| 3 | 3 | Vehicle | N/A | IV | Vehicle control. |

| 4 | 3 | Vehicle | N/A | PO | Vehicle control. |

The selection of dose levels should be informed by any existing in vitro potency data or preliminary in vivo tolerability studies.[2] If no such data exists, a dose range finding study may be warranted.

Part 2: The In-Life Phase and Meticulous Sample Collection

The in-life phase of the study requires precise execution to ensure the integrity of the collected samples and, consequently, the reliability of the pharmacokinetic data.

Blood Sampling: Capturing the Pharmacokinetic Profile

A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve. The schedule should include frequent sampling during the initial absorption and distribution phases, followed by less frequent sampling during the terminal elimination phase.

Table 3: Example Blood Sampling Schedule

| Route | Timepoints (hours) |

| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |

| PO | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |

Blood Collection Techniques:

-

Serial Sampling: In larger rodents like rats, serial blood samples (e.g., ~100-200 µL) can be collected from a single animal from the jugular or femoral vein. This approach reduces the number of animals required.

-

Composite Sampling: In mice, where serial sampling of sufficient volume is challenging, a composite design is often used. At each timepoint, a small group of animals is euthanized, and a terminal blood sample is collected via cardiac puncture.

Sample Handling and Processing: Preserving Analyte Integrity

Proper sample handling is critical to prevent degradation of the analyte.

Protocol for Plasma Collection:

-

Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Place the tubes on ice immediately after collection.

-

Within 30 minutes of collection, centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

-

Store the plasma samples at -80°C until bioanalysis.

Part 3: Bioanalytical Methodology: The Gold Standard of Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[9][10]

LC-MS/MS Method Development and Validation

A robust and validated bioanalytical method is a prerequisite for generating reliable pharmacokinetic data.[11]

Protocol for Bioanalytical Method Development:

-

Tuning and Optimization: Infuse a standard solution of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Internal Standard Selection: Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound, to account for variability in sample processing and instrument response.

-

Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation of the analyte from endogenous plasma components. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

Sample Preparation: Protein precipitation is a common and efficient method for extracting small molecules from plasma.[9]

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex vigorously to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[10][12][13] Key validation parameters are summarized in the table below.

Table 4: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal. |

Part 4: Pharmacokinetic Data Analysis and Interpretation: Translating Data into Knowledge

Once the plasma concentrations of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate have been determined at each timepoint, the data is analyzed to derive key pharmacokinetic parameters.

Data Analysis

Non-compartmental analysis (NCA) is a standard method for calculating pharmacokinetic parameters from plasma concentration-time data. This can be performed using specialized software such as Phoenix WinNonlin.

Table 5: Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination half-life. | The time required for the plasma concentration to decrease by half. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. |

| Vd | Volume of distribution. | The apparent volume into which the drug distributes in the body. |

| F% | Absolute bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |

Interpretation of Results

The calculated pharmacokinetic parameters provide a comprehensive picture of the compound's ADME properties.

-

A high oral bioavailability (F%) suggests good absorption and/or low first-pass metabolism.

-

A short half-life (t1/2) may necessitate more frequent dosing.

-

A high volume of distribution (Vd) indicates extensive distribution into tissues.

-

Clearance (CL) provides insight into the efficiency of drug elimination from the body.

These findings are crucial for guiding the next steps in drug development, including the design of efficacy and toxicology studies, and for predicting a safe and effective dosing regimen in humans.[14]

Visualizations

Caption: Workflow for a preclinical pharmacokinetic study.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotechfarm.co.il [biotechfarm.co.il]

- 7. ojs.ikm.mk [ojs.ikm.mk]

- 8. prisysbiotech.com [prisysbiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. (PDF) Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS [academia.edu]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ppd.com [ppd.com]

- 14. fda.gov [fda.gov]

Crystal structure and X-ray diffraction of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Executive Summary

Introduction: The Quinoline Scaffold and the Imperative of Structural Chemistry

Chemical Identity and Significance

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (C₁₅H₁₇NO₃) is a substituted 4-hydroxyquinoline. This "privileged structure" is found in numerous natural and synthetic compounds with diverse pharmacological properties, including antibacterial, anticancer, and neuroprotective activities.[1][5] The specific substitutions—three methyl groups on the quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position—are expected to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capability, and steric profile, thereby influencing its biological activity and potential as a drug candidate.

The Role of Crystallography in Drug Development

In drug development, a molecule's journey from a promising lead to a clinical candidate is heavily reliant on understanding its structure-activity relationship (SAR). Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure, offering critical insights into:

-

Molecular Conformation: Defining the exact spatial arrangement of atoms and functional groups.

-

Stereochemistry: Confirming the absolute configuration of chiral centers.

-

Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can mimic interactions with a biological target.[6]

-

Polymorphism: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.

This atomic-level information is indispensable for computational modeling, optimizing lead compounds, and ensuring the intellectual property of a new chemical entity.

Experimental Framework: Synthesis, Crystallization, and Diffraction

The determination of a crystal structure is a multi-stage process that begins with the synthesis of high-purity material and culminates in the analysis of diffraction data.

Proposed Synthesis: The Gould-Jacobs Reaction

A plausible and well-established method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This thermal cyclization process provides a reliable route to the target scaffold.

Protocol:

-

Reactant Preparation: React 2,4-dimethylaniline with diethyl 2-(ethoxymethylene)malonate. This condensation reaction is typically performed by heating the neat reactants.

-

Cyclization: The resulting intermediate, a substituted aminomethylenemalonate, is heated to a high temperature (approx. 240-250 °C) in a high-boiling point solvent such as diphenyl ether.[7] This environment facilitates the intramolecular cyclization and elimination of ethanol to form the quinoline ring system.

-

Isolation and Purification: After cooling, the reaction mixture is treated with a solvent like isopropyl ether or hexane to precipitate the product.[7] The crude solid is collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is performed to achieve the high purity (>99%) required for single crystal growth.

Protocol for Single Crystal Growth

The acquisition of high-quality, single crystals is often the most challenging step. The key is to allow the molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Causality: Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction. Slow, controlled crystallization minimizes these defects, resulting in a single, well-ordered crystal suitable for X-ray analysis.

Recommended Method: Slow Evaporation

-

Solvent Screening: Dissolve a small amount (10-20 mg) of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) in separate vials to find a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean glass vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the process of structure determination via X-ray diffraction can begin. This workflow is a systematic procedure to collect and interpret the diffraction pattern produced when X-rays interact with the crystal lattice.[8][9]

Caption: The workflow for single-crystal X-ray structure determination.

In-Depth SC-XRD Protocol and Scientific Rationale

This section provides a self-validating protocol where the quality of the outcome from each step informs the next.

Step 1: Crystal Selection and Mounting

-

Protocol: Under a polarizing microscope, select a crystal with sharp edges, uniform extinction, and dimensions typically between 0.1 and 0.3 mm. Using a micromanipulator, carefully attach the crystal to a glass fiber or a cryo-loop using a minimal amount of inert oil or grease. Mount the fiber onto a goniometer head.

-

Expertise: The choice of a single, high-quality crystal is non-negotiable. A flawed, cracked, or twinned crystal will produce a complex or uninterpretable diffraction pattern, invalidating the entire experiment.

Step 2: Data Collection

-

Protocol: Center the crystal in the X-ray beam of a modern diffractometer (e.g., equipped with a CCD or CMOS detector).[10] A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full data collection strategy is then calculated and executed, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å).

-

Trustworthiness: The use of cryogenic temperatures (100 K) is a critical, self-validating choice. It significantly reduces the thermal vibration of atoms, resulting in diffraction spots that are sharper and extend to higher resolution angles.[10] This directly improves the precision of the final atomic coordinates and bond lengths.

Step 3: Data Processing and Structure Solution

-

Protocol: The raw diffraction images are processed using specialized software (e.g., SAINT, APEX).[10] This involves indexing the reflections, integrating their intensities, and applying corrections for factors like Lorentz-polarization effects. The output is a reflection file. This file is then used in a structure solution program (e.g., SHELXT) that uses direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

-

Expertise: The phase problem arises because detectors can only measure the intensity of diffracted X-rays, not their phase. Solving this is the fundamental breakthrough of crystallography. The initial model should reveal the positions of most non-hydrogen atoms.

Step 4: Structure Refinement and Validation

-

Protocol: The initial atomic model is refined against the experimental data using a least-squares minimization program (e.g., SHELXL).[10] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Trustworthiness: The quality of the refinement is continuously monitored by the R-factors (R1 and wR2), which quantify the agreement between the model and the data. A final R1 value below 5% for high-quality data indicates an excellent refinement. The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic soundness.

Data Presentation and Structural Analysis

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure.

Crystallographic Data Summary

All quantitative data should be summarized in a standardized table. The following table presents a template of expected values for the title compound.

| Parameter | Hypothetical Value for C₁₅H₁₇NO₃ |

| Chemical Formula | C₁₅H₁₇NO₃ |

| Formula Weight | 259.30 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 13.5 Å, β = 95.0° |

| Volume | 1370 ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.258 Mg/m³ |

| Reflections Collected | ~10000 |

| Independent Reflections | ~2500 |

| R_int | ~0.04 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

A diagram of the molecule with standardized atom numbering is essential for discussing bond lengths, angles, and torsion angles.

Caption: Numbering scheme for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will likely be dominated by hydrogen bonding and π-π stacking. The 4-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group and the quinoline nitrogen can act as acceptors. These interactions would link molecules into chains or sheets. Furthermore, the planar quinoline ring system is primed for π-π stacking interactions, which would contribute significantly to the overall stability of the crystal lattice. Analyzing these interactions is crucial as they provide a model for how the molecule might interact with amino acid residues in a protein's active site.

Conclusion

The structural elucidation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate via single-crystal X-ray diffraction is an essential step in its evaluation as a potential therapeutic agent. This guide has provided an authoritative and comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and diffraction analysis, researchers can obtain the precise, atomic-level data needed to understand the molecule's conformation and packing. This structural knowledge forms the bedrock of modern, rational drug design, enabling the targeted optimization of this promising chemical scaffold.

References

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available from: [Link]

-

Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available from: [Link]

-

MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available from: [Link]

-

Saint Petersburg State University. Single crystal X-ray diffraction analysis. Available from: [Link]

-

PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Available from: [Link]

-

Molbase. Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. Available from: [Link]

-

Inderscience Online. (2025). Synthesis of nanoparticles of quinoline derivatives and study of their antibacterial properties. Available from: [Link]

-

ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

-

Chemical Communications (RSC Publishing). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Available from: [Link]

-

PubChem. Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]

-

Clemson University. (2022). CCDC 2182000: Experimental Crystal Structure Determination. Available from: [Link]

-

NIH. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]

-

NIH. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Available from: [Link]

-

ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Available from: [Link]

-

University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Available from: [Link]

-

Appchem. ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8. Available from: [Link]

-

CCDC. Search - Access Structures. Available from: [Link]

-

Iowa State University. CCDC 2344717: Experimental Crystal Structure Determination. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]

-

SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. pulstec.net [pulstec.net]

- 5. scispace.com [scispace.com]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. prepchem.com [prepchem.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Toxicity Profile and Mechanistic Evaluation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Mammalian Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8)

Executive Summary & Pharmacological Context

The quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound anti-neoplastic, anti-bacterial, and anti-inflammatory properties. Within this family, quinoline-3-carboxylate derivatives have emerged as potent antiproliferative agents, specifically targeting mammalian cancer cell lines through the disruption of DNA repair mechanisms and the induction of apoptosis[1].

This technical guide provides an in-depth evaluation of the toxicity profile of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate . As a Senior Application Scientist, I have structured this whitepaper to move beyond mere observational data, focusing instead on the causality of its cytotoxicity. By understanding how the compound's specific functional groups—namely the ethyl ester at the 3-position and the hydroxyl/methyl substitutions—interact with the intracellular environment, researchers can better design self-validating in vitro assays to quantify its therapeutic window.

Mechanistic Pathways of Cytotoxicity

To accurately profile the toxicity of this compound, we must first establish the biological cascade it triggers within mammalian cells. The cytotoxicity of highly substituted quinoline-3-carboxylates is primarily driven by two interconnected mechanisms: ATM Kinase Inhibition and the Upregulation of Intrinsic Apoptosis .

DDR Pathway Disruption via ATM Kinase Inhibition

Cancer cells frequently exploit the DNA Damage Response (DDR) pathway to survive the genomic instability inherent to rapid proliferation. Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of this pathway[2]. Quinoline-3-derivatives act as competitive inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, binding directly to the ATP hinge region of the ATM kinase[3].

By inhibiting ATM, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate prevents the repair of DNA double-strand breaks (DSBs). The accumulation of unrepaired DSBs creates a toxic intracellular environment, forcing the cell out of the replication cycle and into programmed cell death[2].

Upregulation of Intrinsic Apoptosis

Following the failure of the DDR pathway, the compound induces cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway. In vitro studies on structurally analogous quinoline-3-carboxylates demonstrate profound antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, driven by the modulation of the Bax/Bcl-2 ratio and the subsequent cleavage of Caspase-3[1].

pH-Dependent Selectivity and Ester Hydrolysis

A critical factor in the toxicity profile of this specific compound is its ethyl ester functional group. The lipophilic nature of the ester facilitates rapid passive diffusion across the mammalian cell membrane. Once inside the acidic microenvironment of a tumor cell, partial hydrolysis of the ester to a carboxylic acid alters the molecule's pKa. This unionized/nonpolar shift traps the active metabolite within the cancer cell, significantly enhancing its selective toxicity against malignant cell lines while minimizing distribution and toxicity in non-cancerous cells (e.g., HEK293)[4].

Fig 1: Mechanism of ATM kinase inhibition and intrinsic apoptosis induction by the compound.

Quantitative Data Summary: Benchmarking Toxicity

Because Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate shares a core pharmacophore with heavily researched analogs, we can project its toxicity profile. The table below synthesizes the quantitative IC50/GI50 data of closely related quinoline-3-carboxylates to establish expected benchmarks for your in vitro assays[1][5].

| Compound Class / Analog | Target Cell Line | Tissue Origin | Expected IC50 / GI50 (µM) | Primary Mechanism |

| Quinoline-3-carboxylate (Analog 4m) | MCF-7 | Breast Adenocarcinoma | ~0.33 | Intrinsic Apoptosis |

| Quinoline-3-carboxylate (Analog 4k) | K562 | Chronic Myelogenous Leukemia | ~0.28 | Intrinsic Apoptosis |

| Quinoline-3-carboxamide (Analog 6a) | HCT116 | Colorectal Carcinoma | ~0.50 - 1.00 | ATM Kinase Inhibition |

| Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | MCF-7 / K562 / HCT116 | Various | Projected: 0.30 - 0.80 | DDR Inhibition / Apoptosis |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death; they confirm the causality of the toxicity by linking metabolic decline directly to target engagement.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is selected over ATP-based assays (like CellTiter-Glo) because it specifically measures mitochondrial reductase activity. Since quinoline-3-carboxylates induce intrinsic (mitochondrial) apoptosis, a drop in formazan production serves as a direct proxy for mitochondrial membrane depolarization.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7, K562, and HCT116 cells at a density of 5×103 cells/well in 96-well plates. Causality note: HCT116 is included specifically because its well-characterized DDR pathway makes it highly sensitive to ATM kinase inhibitors[2].

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence and exponential growth phase entry.

-

Compound Preparation: Dissolve Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in DMSO to create a 10 mM stock. Dilute in complete media to achieve final concentrations ranging from 0.01 µM to 10 µM.

-

Self-Validation Controls:

-

Vehicle Control: 0.1% DMSO (ensures solvent does not mask compound toxicity).

-

Positive Control: KU60019 (1 µM), a known ATM kinase inhibitor, to validate the assay's sensitivity to DDR disruption[3].

-

-

Treatment: Treat cells for 48 and 72 hours.

-

Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Immunoblotting

Rationale: Cytotoxicity assays cannot prove target engagement. To validate that the compound's toxicity is caused by ATM inhibition and apoptosis, we must probe the downstream protein effectors.

Step-by-Step Methodology:

-

Treatment & Lysis: Treat HCT116 cells with the established IC50 concentration of the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are critical here to preserve the transient phosphorylation state of ATM.

-

Protein Quantification: Normalize protein concentrations using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Resolve 30 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Probing (Self-Validating Panel):

-

Primary Target: Anti-ATM and Anti-phospho-ATM (Ser1981). A decrease in p-ATM confirms target engagement.

-

Apoptotic Marker: Anti-Cleaved Caspase-3. An increase confirms the execution phase of intrinsic apoptosis.

-

Loading Control: Anti-GAPDH or Anti- β -actin. This ensures that the reduction in p-ATM is due to specific kinase inhibition, not global protein degradation from cell death.

-

-

Detection: Visualize using ECL substrate and quantify band intensity via densitometry.

Fig 2: Step-by-step in vitro workflow for evaluating cytotoxicity and mechanism of action.

References

- Appchem (2024). ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8.

- Anticancer Agents Med Chem (2020).

- Bentham Science (2020).

- Bentham Science (2021).

- MDPI (2021).

- ResearchGate (2020). GI 50 (µM) values of 6a-h, and KU60019 against HCT116 cell line.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Compound Profile: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8)

Scientific Context and Strategic Overview

Substituted 4-hydroxyquinoline-3-carboxylates are privileged scaffolds in modern drug discovery, serving as critical precursors for the development of non-catalytic site integrase inhibitors (NCINIs) for HIV-1, as well as various antimalarial and antibacterial agents. The synthesis of the highly substituted derivative, ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, requires precise regiochemical control.

Historically, the synthesis of quinoline cores relied on one-pot reactions from anilines and diethyl acetylsuccinate. However, these methods often suffer from inconsistent yields and scalability issues during process development. To address this, we outline a highly reliable, two-step cyclocondensation strategy based on the modified Coppola quinoline synthesis [1]. This protocol leverages a degradation-build-up strategy, utilizing a 6,8-dimethylisatoic anhydride intermediate to ensure complete regiocontrol and high purity.

Mechanistic Workflow & Causality

The protocol is divided into two distinct chemical transformations. Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up.

-

Step 1: Isatoic Anhydride Formation. 2-Amino-3,5-dimethylbenzoic acid is reacted with solid triphosgene. Why triphosgene? Unlike phosgene gas, solid triphosgene provides a safer, easily weighable alternative that allows for precise stoichiometric control, driving the cyclization to the oxazine-dione without over-acylation.

-

Step 2: Cyclocondensation. The isatoic anhydride is reacted with the enolate of ethyl acetoacetate. Why NaOH and DMA? Traditional methods utilize hazardous sodium hydride (NaH). By substituting NaH with sodium hydroxide (NaOH) in N,N-dimethylacetamide (DMA), the reaction becomes significantly safer for scale-up. The water generated in situ acts as a crucial proton transfer agent. The sodium enolate regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate that collapses to expel CO₂, followed by a 6-exo-trig cyclization to form the quinoline core [1].

Figure 1: Two-step synthetic workflow for the target quinoline derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Step 1 | ||||

| 2-Amino-3,5-dimethylbenzoic acid | 165.19 | 1.0 | 1.65 g (10.0 mmol) | Starting Material |

| Triphosgene | 296.75 | 1.0 | 2.97 g (10.0 mmol) | Carbonyl Transfer Agent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50.0 mL (0.2 M) | Solvent |

| Step 2 | ||||

| 6,8-Dimethylisatoic anhydride | 191.18 | 1.0 | 1.91 g (10.0 mmol) | Electrophile |

| Ethyl acetoacetate | 130.14 | 1.1 | 1.43 g (11.0 mmol) | Nucleophile / Enolate source |

| Sodium Hydroxide (NaOH), solid | 40.00 | 1.1 | 0.44 g (11.0 mmol) | Base |

| N,N-Dimethylacetamide (DMA) | 87.12 | - | 20.0 mL (0.5 M) | Solvent |

Step-by-Step Experimental Protocol

Part A: Synthesis of 6,8-Dimethyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Caution: Triphosgene is highly toxic. All operations must be conducted in a certified chemical fume hood with appropriate PPE.

-

Preparation: Equip a 100 mL two-neck round-bottomed flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.

-

Reagent Charging: Add 2-amino-3,5-dimethylbenzoic acid (1.65 g, 10.0 mmol) and anhydrous THF (50 mL) to the flask. Stir to create a uniform suspension.

-

Triphosgene Addition: Carefully add solid triphosgene (2.97 g, 10.0 mmol) in a single portion.

-

Thermal Activation: Heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature for 2 hours. The suspension will gradually clear, followed by the precipitation of the isatoic anhydride intermediate.

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (in a fume hood) to approximately 15 mL.

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold hexanes (2 × 10 mL) to remove residual phosgene derivatives and impurities. Dry under high vacuum to afford the intermediate as a solid.

Part B: Cyclocondensation to Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

-

Enolate Generation: In a clean, dry 50 mL round-bottomed flask, suspend solid NaOH (0.44 g, 11.0 mmol) in DMA (20 mL). Add ethyl acetoacetate (1.43 g, 11.0 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

-

Electrophile Addition: Add the 6,8-dimethylisatoic anhydride (1.91 g, 10.0 mmol) synthesized in Part A to the enolate solution in one portion.

-

Cyclization: Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction progression can be monitored by TLC (eluent: 5% MeOH in DCM) [2].

-

Quenching and Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into rapidly stirring deionized water (100 mL). Adjust the pH to ~5-6 using 1M HCl to fully precipitate the quinoline product.

-

Final Isolation: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small volume of cold methanol (5 mL) to remove highly soluble organic impurities.

-

Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or flash column chromatography to yield pure ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.

References

-

Jentsch, N. G., Hume, J. D., Crull, E. B., Beauti, S. M., Pham, A. H., Pigza, J. A., Kessl, J. J., & Donahue, M. G. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536.[Link]

-

Maddali, K., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[Link]

Application Note: Solubilization Strategies for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Cell-Based Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

Successfully evaluating lipophilic small molecules in in vitro cell culture requires overcoming the thermodynamic barriers of aqueous environments. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8; MW: 259.30 g/mol ) presents a specific solubilization challenge due to its structural profile.

The low aqueous solubility of quinoline derivatives is a well-documented hurdle in biological assays[1]. The highly hydrophobic bicyclic quinoline core, combined with an ethyl ester group, drives the molecule out of aqueous solution. Furthermore, the 4-hydroxy substitution can participate in strong intermolecular hydrogen bonding (and potential tautomerization to a quinolone), creating a highly stable crystal lattice. To evaluate this compound without inducing solvent-mediated cytotoxicity or experimental artifacts (such as "solvent crash"), researchers must utilize a kinetically stabilized dilution strategy.

Solvent Selection & Rationale

Selecting the correct carrier solvent is a balance between solvating power and cellular tolerability. For quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the gold standard[2].

Table 1: Solvent Selection Matrix for Quinoline Derivatives

| Solvent | Solubilizing Power | Cytotoxicity Threshold | Mechanistic Rationale |

| Anhydrous DMSO | High | ≤ 0.1% (v/v) | Disrupts strong intermolecular H-bonds; solvates the hydrophobic quinoline core effectively while minimizing cellular stress. |

| Absolute Ethanol | Moderate | ≤ 0.5% (v/v) | Less effective for heavily substituted quinolines; risks rapid evaporation leading to unintended concentration shifts. |

| DMF | High | ≤ 0.05% (v/v) | Excellent solvating power but exhibits higher basal toxicity and off-target effects in sensitive primary cell lines. |

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . Do not merely follow the steps; understand the thermodynamic causality behind each action to ensure reproducible data.

Phase 1: Master Stock Preparation (10 mM)

Causality: Creating a highly concentrated master stock minimizes the final volume of solvent introduced to the cells.

-

Weighing: Weigh exactly 2.59 mg of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate powder.

-

Primary Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under argon).

-

Why anhydrous? Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces its capacity to solvate lipophilic quinolines, leading to premature micro-precipitation.

-

-

Energy Input: Vortex vigorously for 2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath at 37°C for 5–10 minutes.

-

Why sonicate and warm? Providing thermal and acoustic energy is necessary to overcome the high crystal lattice energy of the substituted quinoline ring[3].

-

Phase 2: The 1000x Intermediate Dilution Strategy

Causality: Directly pipetting sub-microliter volumes of DMSO into culture wells causes localized toxicity and thermodynamic shock (solvent crash)[1]. We step down the concentration using an intermediate dosing solution.

Table 2: Quantitative Dilution Strategy (Targeting a 10 µM Final Assay Concentration)

| Step | Action | Volumes | Resulting Compound Conc. | Resulting DMSO % |

| 1. Master Stock | Dissolve powder in DMSO | 2.59 mg in 1.0 mL DMSO | 10 mM | 100% |

| 2. 1000x Stock | Aliquot Master Stock | N/A (Already 1000x) | 10 mM | 100% |

| 3. 10x Dosing Media | Spike 1000x stock into media | 10 µL Stock + 990 µL Media | 100 µM | 1.0% |

| 4. Final Assay Well | Add 10x media to cells | 10 µL Dosing Media + 90 µL Well Media | 10 µM | 0.1% |

Critical Step: When creating the "10x Dosing Media" (Step 3), the culture media must be pre-warmed to 37°C . Moving a compound from a room-temperature DMSO stock into cold aqueous media causes a rapid temperature shift, instantly dropping the kinetic solubility and causing delayed precipitation[1].

Workflow Visualization

Workflow for the solubilization and media dosing of lipophilic quinoline derivatives.

Protocol Self-Validation & Quality Control

To ensure the integrity of your assay, the protocol must validate its own success. Implement the following QC checks:

-

Kinetic Solubility Check (Light Scattering): Before adding the 10x Dosing Media to your cells, measure its absorbance at 600 nm against a blank of standard media. A sudden spike in baseline absorbance indicates that the compound has exceeded its thermodynamic solubility limit and formed micro-particles[1].

-

Microscopic Verification: 24 to 48 hours post-dosing, inspect the assay wells under an inverted phase-contrast microscope at 40x magnification. Look for highly refractile, needle-like crystals. If precipitation is observed, the compound concentration must be lowered, or a carrier protein (e.g., 0.1% BSA) must be introduced to the media to stabilize the lipophilic quinoline[3].

-

Vehicle Control Baseline: Always include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This well must demonstrate >95% cell viability compared to completely untreated cells to prove that any observed cytotoxicity is driven by the quinoline derivative, not the solvent.

References

-

Appchem Catalog: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate . Appchem.

-

Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays . BenchChem Technical Support Center. 1

-

Osu-CG12: Troubleshooting DMSO Toxicity Guidelines . BenchChem.

-

Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies . NIH PubMed Central (PMC). 2

-

Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays . BenchChem Technical Support Center. 3

Sources

Advanced HPLC Method Development and ICH Q2(R2) Validation for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Introduction & Strategic Context

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EHTQC) is a highly functionalized heterocyclic intermediate. Quinoline-3-carboxylate derivatives have emerged as potent pharmacophores in oncology and infectious diseases, demonstrating significant efficacy as Topoisomerase 1/2 poisons and Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors [1, 2].

As EHTQC progresses through the drug development pipeline—either as an Active Pharmaceutical Ingredient (API) or a critical starting material—the development of a robust, stability-indicating analytical method becomes paramount. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for EHTQC, strictly adhering to the updated ICH Q2(R2) guidelines [3].

Method Development Rationale: The Science Behind the Parameters

Method development should never be a trial-and-error exercise; it must be dictated by the physicochemical properties of the analyte. EHTQC (Molecular Formula: C15H17NO3, MW: 259.30) presents several chromatographic challenges:

-